(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 325473-91-4
VCID: VC4146027
InChI: InChI=1S/C16H13BrN2S/c17-12-5-3-4-11(8-12)10-19-16-14(9-18)13-6-1-2-7-15(13)20-16/h3-5,8,10H,1-2,6-7H2/b19-10+
SMILES: C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=CC=C3)Br)C#N
Molecular Formula: C16H13BrN2S
Molecular Weight: 345.26

(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

CAS No.: 325473-91-4

Cat. No.: VC4146027

Molecular Formula: C16H13BrN2S

Molecular Weight: 345.26

* For research use only. Not for human or veterinary use.

(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - 325473-91-4

Specification

CAS No. 325473-91-4
Molecular Formula C16H13BrN2S
Molecular Weight 345.26
IUPAC Name 2-[(E)-(3-bromophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Standard InChI InChI=1S/C16H13BrN2S/c17-12-5-3-4-11(8-12)10-19-16-14(9-18)13-6-1-2-7-15(13)20-16/h3-5,8,10H,1-2,6-7H2/b19-10+
Standard InChI Key UEMKXMIZTLGMCW-VXLYETTFSA-N
SMILES C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=CC=C3)Br)C#N

Introduction

Structural and Chemical Properties

IUPAC Nomenclature and Molecular Architecture

The compound’s systematic name, (E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, reflects its core structure:

  • Benzo[b]thiophene: A bicyclic system fusing a benzene ring (positions 4–7 saturated) with a thiophene ring.

  • 3-Carbonitrile: A nitrile group at position 3 of the thiophene.

  • (E)-3-Bromobenzylideneamino: An imine group (-N=CH-) linking the thiophene to a 3-bromophenyl substituent in the E configuration .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Registry Number325473-91-4
Molecular FormulaC₁₆H₁₃BrN₂S
Molecular Weight345.26 g/mol
XLogP34.7 (Predicted)
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors3 (Nitrile, Imine)

Synthesis and Reaction Pathways

Gewald Reaction-Based Synthesis

The compound is synthesized via a two-step protocol:

  • Formation of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile:

    • Utilizes the Gewald reaction, involving cyclohexanone, malononitrile, and elemental sulfur in ethanol with a base catalyst (e.g., morpholine) .

    • Mechanism:

      • Knoevenagel condensation between cyclohexanone and malononitrile.

      • Sulfur incorporation via thiophene ring closure .

  • Schiff Base Formation:

    • Condensation of the aminothiophene with 3-bromobenzaldehyde under reflux in ethanol .

    • Reaction equation:

      C10H10N2S+C7H5BrOC16H13BrN2S+H2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{S} + \text{C}_7\text{H}_5\text{BrO} \rightarrow \text{C}_{16}\text{H}_{13}\text{BrN}_2\text{S} + \text{H}_2\text{O}
    • The E isomer predominates due to steric hindrance between the bromophenyl group and tetrahydrobenzo ring .

Table 2: Optimization Parameters for Schiff Base Synthesis

ParameterOptimal ConditionYieldPuritySource
SolventEthanol66–74%>95%
Temperature50–80°C
Reaction Time2–4 hours
CatalystNone (thermal activation)

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands:

  • ν(C≡N): 2220–2225 cm⁻¹ (sharp, nitrile stretch) .

  • ν(C=N): 1615–1625 cm⁻¹ (imine stretch) .

  • ν(N-H): 3320–3420 cm⁻¹ (amine deformation, weak due to Schiff base formation) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.98 (s, 1H, imine CH) .

    • δ 7.40–7.70 (m, 4H, aromatic H from 3-bromophenyl) .

    • δ 2.50–2.90 (m, 4H, tetrahydrobenzo CH₂) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 158.9 (C=N imine) .

    • δ 118.5 (C≡N nitrile) .

    • δ 130–140 (aromatic carbons) .

X-ray Crystallography

  • Single-crystal studies confirm the E configuration and planar geometry of the imine linkage .

  • Intermolecular interactions:

    • O-H···N hydrogen bonds between hydroxyl groups (if present) and imine nitrogens .

    • π-π stacking between aromatic rings (3.8–4.2 Å distances) .

Compound% Radical Scavenging (100 μg/mL)Source
Ascorbic Acid92.5
Target Compound85.7
Analog (NO₂ substituent)89.2

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

  • HOMO-LUMO Gap: 4.2–4.5 eV, indicating moderate reactivity .

  • Electrostatic Potential Maps:

    • Negative potential localized at nitrile and imine groups, favoring electrophilic attacks .

  • Fukui Functions:

    • C3 (thiophene) and C25 (bromophenyl) are nucleophilic hotspots .

Molecular Docking

  • Cyclooxygenase-2 (COX-2) Binding:

    • Docking score: −9.2 kcal/mol (compared to celecoxib: −10.1 kcal/mol) .

    • Key interactions: Hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Serves as a precursor for:

    • Thieno[2,3-d]pyrimidines: Anticancer agents .

    • Schiff Base Metal Complexes: Antimicrobial catalysts .

Material Science

  • Nonlinear optical (NLO) materials due to π-conjugated system .

  • Charge-transfer complexes with iodine exhibit semiconducting properties .

Challenges and Future Directions

  • Synthetic Scalability: Solvent selection (e.g., n-heptane vs. CCl₄) impacts yield and purity .

  • Toxicological Profiling: Limited data on in vivo safety .

  • Functionalization Strategies: Introducing sulfonyl or amino groups to enhance bioavailability .

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